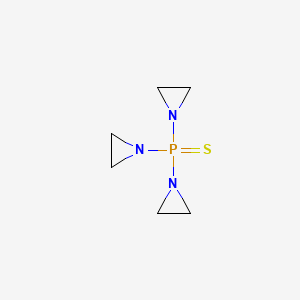
N-(4-butan-2-ylphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide
Overview
Description
Mechanism of Action
Target of Action
Chembridge-5861528, also known as TCS 5861528, is a potent antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel . TRPA1 is an ion channel expressed on nociceptive primary afferent nerve fibers and plays a crucial role in the transduction and transmission of pain signals .
Mode of Action
Chembridge-5861528 acts by antagonizing the TRPA1 channel, specifically inhibiting the responses evoked by allyl isothiocyanate and 4-HNE . It does this with IC50 values of 14.3 μM and 18.7 μM, respectively . This means that it effectively blocks these channels, preventing the transmission of pain signals.
Biochemical Pathways
The primary biochemical pathway affected by Chembridge-5861528 is the pain signaling pathway mediated by the TRPA1 channel . By blocking this channel, it disrupts the normal flow of ions through the channel, thereby inhibiting the transmission of pain signals. This results in antihypersensitivity activities .
Pharmacokinetics
In terms of pharmacokinetics, Chembridge-5861528 has been shown to have a significant effect when administered intraperitoneally . Plasma concentrations of Chembridge-5861528 were close to 2,000 ng/ml from 0.25 to 2 h after its intraperitoneal administration at the dose of 30 mg/kg . The brain/plasma ratio was about 0.4 , indicating that the compound can cross the blood-brain barrier and exert its effects in the central nervous system.
Result of Action
The primary result of Chembridge-5861528’s action is the attenuation of mechanical hypersensitivity . In animal models, it has been shown to significantly attenuate the development of mechanical hypersensitivity . For example, in a Streptozocin-induced diabetes mellitus rat model, it significantly attenuated the development of mechanical hypersensitivity as revealed by the paw pressure test .
Action Environment
The action of Chembridge-5861528 can be influenced by various environmental factors. For instance, the efficacy of the compound can be affected by the method of administration . . This suggests that the site of administration can significantly influence the compound’s action and efficacy.
Biochemical Analysis
Biochemical Properties
Chembridge-5861528 has been shown to antagonize allyl isothiocyanate- and 4-HNE-evoked TRPA1 responses, with IC50 values of 14.3 μM and 18.7 μM, respectively . This suggests that Chembridge-5861528 interacts with the TRPA1 channel, inhibiting its activation and subsequent calcium influx .
Cellular Effects
In cellular models, Chembridge-5861528 has been shown to have antihypersensitivity activities . It can reduce mechanical hypersensitivity and pain behavior in animal models . This suggests that Chembridge-5861528 may influence cell function by modulating the activity of the TRPA1 channel, which is known to play a role in pain perception .
Molecular Mechanism
The molecular mechanism of action of Chembridge-5861528 involves the inhibition of the TRPA1 channel . By antagonizing the activation of this channel, Chembridge-5861528 prevents the influx of calcium ions, which are crucial for the transmission of pain signals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chembridge-5861528 have been observed over time. For instance, it has been shown to attenuate mechanical hypersensitivity induced by netrin-1 both during the early (first two days) and late (third week) phase of hypersensitivity .
Dosage Effects in Animal Models
In animal models, the effects of Chembridge-5861528 vary with different dosages . For example, a dosage of 30 mg/kg administered intraperitoneally twice daily for a week significantly attenuated the development of mechanical hypersensitivity in a rat model of diabetes mellitus .
Metabolic Pathways
Given its role as a TRPA1 antagonist, it may interact with enzymes or cofactors involved in the regulation of this channel .
Transport and Distribution
Given its role as a TRPA1 antagonist, it is likely that it interacts with this channel at the cellular membrane .
Subcellular Localization
Given its role as a TRPA1 antagonist, it is likely that it interacts with this channel at the cellular membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCS 5861528 involves the reaction of 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purine-7-acetamide with 4-(1-methylpropyl)phenylamine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of TCS 5861528 follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
TCS 5861528 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in polar solvents such as DMSO or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the molecule, while oxidation can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
TCS 5861528 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the TRPA1 channel and its role in various chemical processes.
Biology: Helps in understanding the biological functions of TRPA1, particularly in sensory neurons.
Medicine: Investigated for its potential therapeutic effects in conditions involving pain and hypersensitivity, such as diabetic neuropathy and postoperative pain.
Industry: Utilized in the development of new analgesic drugs and in the study of pain mechanisms
Comparison with Similar Compounds
Similar Compounds
HC-030031: Another TRPA1 antagonist with similar blocking activity.
AP-18: Known for its selective inhibition of TRPA1.
A-967079: A potent and selective TRPA1 antagonist used in pain research
Uniqueness
TCS 5861528 is unique due to its high potency and selectivity for the TRPA1 channel. It has been shown to be effective in various in vivo models of pain and hypersensitivity, making it a valuable tool in both basic and applied research .
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-5-12(2)13-6-8-14(9-7-13)21-15(25)10-24-11-20-17-16(24)18(26)23(4)19(27)22(17)3/h6-9,11-12H,5,10H2,1-4H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTUWJYMCADJHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386817 | |
| Record name | TCS 5861528 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332117-28-9 | |
| Record name | TCS 5861528 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoro-4-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]benzonitrile](/img/structure/B1682869.png)













